molecular formula C12H10N2Na2O16S2 B052335 Bis(sulfosuccinimidyl)tartrate CAS No. 118674-04-7

Bis(sulfosuccinimidyl)tartrate

Cat. No. B052335
M. Wt: 504.4 g/mol
InChI Key: WQQBUTMELIQJNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(sulfosuccinimidyl) compounds, such as bis(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate, involves creating bifunctional spin-labeling reagents. These compounds are designed to span longer distances between reactive groups on a protein, without introducing significant local flexibility, even when bound to sites that can be spanned by shorter reagents (Anjaneyulu et al., 1989).

Molecular Structure Analysis

The molecular structure of bis(sulfosuccinimidyl) compounds is engineered to provide a tight motional coupling of the spin labels to the surface of a target protein. The structural integrity is maintained even in longer backbone compounds, facilitating their binding without significant local flexibility or deviation from intended target sites (Anjaneyulu et al., 1989).

Chemical Reactions and Properties

Bis(sulfosuccinimidyl) compounds react with anion-exchange channels of intact human erythrocytes, demonstrating their ability to selectively label proteins. The reactions are efficient at physiological pH, highlighting the compounds' suitability for biological applications. The cross-linking efficiency is influenced by the length of the reagent's backbone and its ability to span the distance between reactive sites on target proteins (Staros, 1982).

Physical Properties Analysis

The physical properties of bis(sulfosuccinimidyl) compounds, such as solubility and reactivity, are tailored for specific applications in biochemistry and molecular biology. Their design ensures that they are membrane impermeant, making them suitable for cross-linking membrane proteins without permeating the cell membrane (Staros, 1982).

Chemical Properties Analysis

Bis(sulfosuccinimidyl) compounds are characterized by their ability to form stable covalent bonds between amino groups, facilitating the cross-linking of proteins. This property is essential for their use in studying protein interactions, structure, and function. The compounds' chemical stability and reactivity are critical for their effectiveness in these applications (Anjaneyulu et al., 1989).

Safety And Hazards

The safety data sheet for a related compound, Bis(sulfosuccinimidyl) suberate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQBUTMELIQJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922748
Record name 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(sulfosuccinimidyl)tartrate

CAS RN

118674-04-7
Record name Bis(sulfosuccinimidyl)tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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